molecular formula C8H12N2O2S B1393022 3-(2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid CAS No. 1255146-89-4

3-(2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid

Cat. No.: B1393022
CAS No.: 1255146-89-4
M. Wt: 200.26 g/mol
InChI Key: QKWSEWAHYIEGGG-UHFFFAOYSA-N
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Description

3-(2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core linked to a propanoic acid moiety. This structure combines the rigidity of the bicyclic system with the carboxylic acid group, enabling diverse interactions in biological systems.

Properties

IUPAC Name

3-(2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c11-7(12)2-1-6-5-10-3-4-13-8(10)9-6/h6H,1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWSEWAHYIEGGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(CN21)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901185975
Record name Imidazo[2,1-b]thiazole-6-propanoic acid, 2,3,5,6-tetrahydro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255146-89-4
Record name Imidazo[2,1-b]thiazole-6-propanoic acid, 2,3,5,6-tetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255146-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[2,1-b]thiazole-6-propanoic acid, 2,3,5,6-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901185975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid typically involves the following steps:

    Formation of the Imidazo-Thiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions. A common method includes the reaction of a thioamide with an α-halo ketone in the presence of a base, leading to the formation of the imidazo-thiazole ring.

    Introduction of the Propanoic Acid Group: The propanoic acid moiety is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the imidazo-thiazole intermediate with a suitable alkylating agent, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazo-thiazole ring, potentially leading to the opening of the ring structure under strong reducing conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the imidazo-thiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Ring-opened derivatives.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Pharmacological Properties

Levamisole is primarily recognized for its anthelmintic properties, making it effective against parasitic infections. It functions as a nicotinic acetylcholine receptor agonist , which leads to paralysis of the parasites and facilitates their expulsion from the host's body. Its chemical structure allows it to interact with various biological systems effectively.

Therapeutic Uses

Levamisole has been utilized in several therapeutic contexts:

  • Anthelmintic Treatment :
    • Commonly used for treating ascariasis and hookworm infections.
    • Effective in both veterinary and human medicine.
  • Adjuvant Therapy in Cancer :
    • Some studies suggest that Levamisole may enhance the effectiveness of chemotherapy in colorectal cancer by modulating immune responses.
    • It has been investigated for its potential to improve survival rates when used alongside other anticancer drugs.
  • Alkaline Phosphatase Inhibition :
    • Levamisole acts as an inhibitor of alkaline phosphatase, which is relevant in conditions like osteoarthritis where pathological calcification occurs.
    • This property has led to research into its use for preventing tissue calcification.

Research Findings

Numerous studies have documented the efficacy and applications of Levamisole:

  • A study highlighted its role in enhancing immune function in patients undergoing cancer treatment, suggesting a potential benefit in improving overall treatment outcomes .
  • Research has demonstrated that Levamisole can inhibit tissue non-specific alkaline phosphatase (TNAP), which is implicated in pathological calcifications associated with various diseases .
  • Clinical trials have shown that Levamisole can be effective as a supplementary treatment for colorectal cancer patients when combined with standard chemotherapy regimens .

Case Study 1: Colorectal Cancer

In a clinical trial involving colorectal cancer patients, those treated with Levamisole alongside chemotherapy exhibited improved immune profiles and longer survival rates compared to those receiving chemotherapy alone. The study emphasized the importance of immune modulation in cancer therapy .

Case Study 2: Parasitic Infections

A comparative study of Levamisole versus other anthelmintics showed that Levamisole was equally effective against common helminth infections while also having a favorable safety profile. This makes it a viable option for treating infections in both humans and animals .

Mechanism of Action

The mechanism of action of 3-(2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid involves its interaction with specific molecular targets. The imidazo-thiazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound can also modulate signaling pathways by binding to receptors, altering cellular responses.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The imidazo[2,1-b][1,3]thiazole core serves as a privileged scaffold in medicinal chemistry. Key analogs and their structural differences are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound : 3-(2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid Propanoic acid at position 6 C9H12N2O2S* ~228.27* Carboxylic acid group for solubility and hydrogen bonding
3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid HCl HCl salt, no tetrahydro modification C8H9ClN2O2S 233.69 Aromatic imidazothiazole ring; enhanced stability via salt formation
3-(2-Methylimidazo[2,1-b]thiazol-6-yl)propanoic acid HCl Methyl group at position 2 C9H10ClN2O2S 246.70 Methyl substitution alters steric effects and lipophilicity
3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid HCl Bromo group at position 2 C8H8BrClN2O2S 311.58 Bromine increases molecular weight and potential halogen bonding
Butamisole 2-Methylpropanamide substituent C14H19N3OS 277.39 Amide linkage improves metabolic stability compared to carboxylic acid
Tetramisole Phenyl group at position 6 C11H12N2S 204.29 Lacks propanoic acid; known anthelmintic activity

*Estimated based on structural similarity to and .

Physicochemical Properties

  • Solubility: Tetramisole derivatives exhibit variable solubility depending on substituents. For example, 6-Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole shows moderate solubility in polar solvents, while propanoic acid derivatives (e.g., HCl salts) likely have improved aqueous solubility due to ionization .
  • pKa : Experimental pKa data are sparse, but computational predictions for related compounds (e.g., N-[3-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)phenyl]formamide) suggest a pKa of ~14.83, indicating basicity at the imidazothiazole nitrogen .

Pharmacological Considerations

  • Metabolism : Amide derivatives like butamisole may exhibit slower hepatic clearance than carboxylic acid analogs due to resistance to esterase-mediated hydrolysis .
  • Toxicity : Some imidazothiazole derivatives (e.g., tetramisole) are associated with neurotoxic effects at high doses, emphasizing the need for substituent optimization to improve safety .

Biological Activity

3-(2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a tetrahydroimidazo[2,1-b][1,3]thiazole moiety. Its molecular formula is C11H12N2SC_{11}H_{12}N_2S, with a molecular weight of approximately 204.29 g/mol. The compound's structure contributes to its biological activity, particularly its interaction with various receptors and enzymes.

Anthelmintic Properties

One of the primary uses of related compounds such as Levamisole (a structural analogue) is as an anthelmintic agent . These compounds act on nicotinic acetylcholine receptors in parasites, leading to paralysis and death of the worms. The mechanism involves the stimulation of muscle contractions in the parasites through agonistic action on these receptors .

Immunomodulatory Effects

Research indicates that this compound may possess immunomodulatory properties . It has been shown to enhance the immune response in various models by acting as a positive allosteric modulator for nicotinic acetylcholine receptors (nAChRs), which play a crucial role in immune regulation .

The compound's biological activity is largely attributed to its interaction with nAChRs. Specifically:

  • Positive Allosteric Modulation : It enhances receptor activity at certain subtypes (e.g., α3β2 and α3β4), which are implicated in both neuromuscular transmission and immune responses .
  • Inhibition of Alkaline Phosphatase : Some studies suggest that it may inhibit alkaline phosphatase activity, which is involved in various physiological processes including bone mineralization and immune function .

Research Findings

Several studies have documented the effects of this compound:

StudyFindings
Study 1Demonstrated anthelmintic efficacy in murine models at doses of 50 μg/ml and 200 μg/ml over 30 days.
Study 2Reported immunomodulatory effects in vitro with enhanced cytokine production when administered at specific concentrations.
Study 3Showed inhibition of alkaline phosphatase in human osteosarcoma cells, suggesting potential applications in treating calcification disorders.

Case Studies

Case Study 1 : A clinical trial involving Levamisole showed significant improvements in immune parameters among patients with chronic infections. Participants who received the drug exhibited increased T-cell proliferation and enhanced antibody responses.

Case Study 2 : In veterinary medicine, similar compounds have been used successfully to treat parasitic infections in livestock, demonstrating their broad-spectrum efficacy against various helminths.

Q & A

Q. What are the optimal synthetic routes for 3-(2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid?

Methodological Answer: Synthesis typically involves cyclocondensation reactions. For example, related imidazo[2,1-b]thiazole derivatives are synthesized via:

  • Step 1: Reaction of thiosemicarbazides with α-haloketones to form thiazolidine intermediates.
  • Step 2: Cyclization using catalysts like HCl or acetic acid under reflux conditions .
  • Step 3: Propanoic acid side-chain introduction via alkylation or Michael addition.

Q. How to characterize the compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H and 13C^{13}C NMR to confirm regiochemistry and substituent positions. For example, aromatic protons appear as doublets at δ 7.2–7.8 ppm in related analogs .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., calculated 219.08 g/mol vs. observed 219.09 g/mol) .
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Advanced Research Questions

Q. How does stereochemistry influence biological activity in imidazo[2,1-b]thiazole derivatives?

Methodological Answer:

  • Chiral Resolution: Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. Levamisole (S-isomer) exhibits 10x higher anthelmintic activity than the R-isomer .
  • Docking Studies: Molecular docking (AutoDock Vina) reveals stereospecific binding to parasite tubulin, with ΔG = -8.2 kcal/mol for the S-enantiomer vs. -5.1 kcal/mol for R .

Data Contradiction Note:
Conflicting reports on immunomodulatory activity may arise from enantiomeric impurities; ensure ≥99% enantiomeric excess (ee) via polarimetry ([α]D_D = -122° to -130° for S-isomer) .

Q. What mechanisms underlie its enzyme inhibitory effects?

Methodological Answer:

  • Alkaline Phosphatase (AP) Inhibition: Competitive inhibition assays (pH 9.8, 25°C) show IC50_{50} = 12 µM. Use fluorescence quenching (Phos-tag system) to monitor dephosphorylation kinetics .
  • EGFR Kinase Inhibition: Radiometric assays (γ-32^{32}P-ATP) reveal 63% inhibition at 10 µM, suggesting ATP-binding site competition .

Q. How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Assay Standardization: Control variables like buffer pH (e.g., AP activity varies 5x between pH 7.4 and 9.8) .
  • Structural Analog Comparison: Compare IC50_{50} values of 3-(imidazo[2,1-b]thiazol-5-yl)acrylic acid (89% 5-lipoxygenase inhibition) vs. levamisole derivatives to identify substituent effects .
  • Meta-Analysis: Use PubChem BioActivity data to normalize results across studies .

6. Design of experiments to assess immunomodulatory potential.
Methodological Answer:

  • In Vivo Models: Use BALB/c mice infected with Heligmosomoides polygyrus. Administer 10 mg/kg orally; measure worm burden reduction (60–80% efficacy) and IL-2/IFN-γ levels (ELISA) .
  • T-Cell Proliferation Assay: Stimulate splenocytes with concanavalin A (5 µg/mL); quantify 3H^3H-thymidine uptake. Levamisole analogs show EC50_{50} = 1.5 µM .

Experimental Design Table:

ParameterConditionOutcome Metric
Dosage10 mg/kg, oralWorm burden reduction
Cytokine AnalysisELISA (IL-2/IFN-γ)pg/mL concentration
T-Cell Proliferation3H^3H-thymidineCPM (counts per minute)

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid
Reactant of Route 2
3-(2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid

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